molecular formula C14H15NO4 B577669 (3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate CAS No. 1264298-11-4

(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate

Cat. No.: B577669
CAS No.: 1264298-11-4
M. Wt: 261.277
InChI Key: YWEWUMPGZRYRBN-CCQDYZPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate (CAS: 1264298-11-4) is a high-purity chemical reagent specifically designed for advanced research applications. This compound, with a molecular formula of C14H15NO4, features a complex fused bicyclic structure incorporating both pyrrolidine and oxazole rings with defined (3R,7aS) stereochemistry . This stereochemically complex scaffold serves as a versatile building block in organic synthesis and medicinal chemistry research, particularly for the development of novel heterocyclic compounds with potential biological activity. The presence of multiple functional groups, including ester and carbonyl moieties, provides reactive handles for further synthetic modification, making it valuable for constructing molecular libraries and exploring structure-activity relationships.The compound's defined stereochemistry and complex ring system make it particularly valuable for pharmaceutical research, where it may be utilized as a key intermediate in the synthesis of more complex molecules. Such advanced intermediates are crucial in early-stage drug discovery for investigating new chemical entities, particularly those targeting heterocyclic-based therapeutic agents . Researchers can employ this building block in developing compounds for various research areas, including metabolic diseases and other conditions influenced by heterocyclic scaffolds. The product is offered with a quality rating of 95% purity, available in 100mg packaging . This chemical is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans. Proper handling procedures should be followed, as indicated by the associated safety phrases .

Properties

IUPAC Name

methyl (3R,7aS)-5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-18-14(17)11-7-10-8-19-13(15(10)12(11)16)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11?,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEWUMPGZRYRBN-CCQDYZPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2COC(N2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@H]2CO[C@@H](N2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring System Construction

The hexahydropyrrolo[1,2-c]oxazole scaffold is typically assembled via cyclization reactions employing amino alcohol precursors. A widely adopted strategy involves intramolecular nucleophilic attack, where a hydroxyl group displaces a leaving group (e.g., mesylate or tosylate) to form the oxazole ring. For example:

Reaction Scheme 1 :

Amino alcohol precursorBase (e.g., K2CO3)Mesylation (MsCl)Mesylated intermediateΔHexahydropyrrolooxazole core\text{Amino alcohol precursor} \xrightarrow[\text{Base (e.g., K}2\text{CO}3)]{\text{Mesylation (MsCl)}} \text{Mesylated intermediate} \xrightarrow{\Delta} \text{Hexahydropyrrolooxazole core}

Key parameters influencing this step include:

  • Temperature : Cyclization proceeds efficiently at 50–80°C in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) .

  • Stereochemical control : Chiral auxiliaries or enantioselective catalysis ensures the desired (3R,7aS) configuration .

Phenyl Group Introduction

The 3-phenyl substituent is introduced via Friedel-Crafts acylation or transition-metal-catalyzed coupling . A patent-described method utilizes a palladium-mediated Suzuki-Miyaura reaction to attach the phenyl group post-cyclization :

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : K₂CO₃

  • Solvent : Toluene/water (3:1)

  • Temperature : 90°C, 12 hours

Yield : 78–85% after column chromatography .

Esterification and Functionalization

The methyl ester at position 6 is installed via Steglich esterification or acid-catalyzed methanolysis . A optimized protocol from the literature employs:

Reagents :

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Methanol

Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to ambient

  • Reaction time: 6–8 hours

Yield : 92% .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. A patented continuous flow process achieves this via:

Key Steps :

  • Continuous cyclization : Tubular reactor with immobilized base (e.g., Amberlyst A26).

  • In-line purification : Simulated moving bed (SMB) chromatography.

  • Esterification under reflux : Methanol as both solvent and reagent.

Process Metrics :

ParameterValue
Throughput15 kg/day
Purity>99.5% (HPLC)
Solvent Recovery98% (methanol/DCM)

This method reduces waste by 40% compared to batch processes .

Stereochemical Optimization

Racemization at the 3R position is mitigated using chiral resolving agents . A study reports the use of (S)-mandelic acid to isolate the desired enantiomer:

Resolution Protocol :

  • Dissolve racemic mixture in ethanol.

  • Add (S)-mandelic acid (1.1 equiv).

  • Crystallize at −20°C for 24 hours.

Enantiomeric Excess (ee) : 99.2% .

Reaction Monitoring and Quality Control

Advanced analytical techniques ensure process consistency:

  • In-situ IR spectroscopy : Tracks carbonyl group formation (1690–1720 cm⁻¹).

  • Chiral HPLC : Validates stereochemical integrity (Chiralpak IC column, hexane/isopropanol eluent).

Comparative Analysis of Synthetic Routes

The table below contrasts laboratory-scale and industrial methods:

ParameterLaboratory-Scale Industrial-Scale
Cyclization Time24 hours2 hours
Yield85%94%
Solvent Consumption50 L/kg12 L/kg
Energy Input120 kWh/kg45 kWh/kg

Chemical Reactions Analysis

Types of Reactions

(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which (3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s unique structure allows it to interact with these targets in a highly specific manner, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

a. Pyrrolo[1,2-c]imidazole Derivatives
  • Example : Methyl hexahydro-7a-methyl-5-(naphthalen-2-yl)-1-oxo-3-thioxo-1H-pyrrolo[1,2-c]imidazole-6-carboxylate (cis-3a) .
    • Key differences :
  • Replacement of oxazole oxygen with a thioxo (S) group at position 3.
  • Naphthalen-2-yl substituent at position 5 instead of phenyl.
    • Impact :
  • Naphthyl substituent increases hydrophobicity, affecting solubility .
b. Pyrrolo[1,2-c]thiazole Derivatives
  • Example : Methyl (3R)-3-phenyl-5-(p-methoxyphenyl)-1H,3H-pyrrolo[1,2-c]thiazole-6-carboxylate .
    • Key differences :
  • Thiazole ring (with sulfur and nitrogen) replaces oxazole.
  • p-Methoxyphenyl substituent introduces electron-donating effects.
    • Impact :
  • Thiazole’s sulfur atom may alter electronic distribution, influencing reactivity .
  • Methoxy group enhances solubility compared to the target compound’s phenyl group .

Substituent Variations

a. Sulfur-Containing Derivatives
  • Example : (3R,6S,7aS)-3-Phenyl-6-(phenylsulfanyl)-perhydropyrrolo[1,2-c]oxazol-5-one .
    • Key differences :
  • Phenylsulfanyl group at position 6 instead of methyl ester.
    • Impact :
b. Simplified Analogs
  • Example : (3R,7aS)-3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one .
    • Key differences :
  • Absence of methyl ester at position 5.
    • Impact :
  • Reduced steric bulk may improve membrane permeability but decrease metabolic stability .

Stereochemical Variants

  • Example : (5R,6S,7aS)- vs. (5R,6R,7aS)-Methyl hexahydro-7a-methyl-5-(naphthalen-2-yl)-1-oxo-3-thioxo-1H-pyrrolo[1,2-c]imidazole-6-carboxylate (cis- vs. trans-3a) .
    • Key differences :
  • Stereochemistry at positions 5 and 6.
    • Impact :
  • Cis isomers often exhibit higher biological activity due to optimized spatial alignment .

Physicochemical and Pharmacological Data Comparison

Compound Melting Point (°C) Key Functional Groups Notable Bioactivity
Target Compound Not reported Oxazole, phenyl, methyl ester Potential precursor for drug candidates
cis-3a 271–273 (decomp.) Imidazole, thioxo, naphthyl High thermal stability
(3R,6S,7aS)-3-Phenyl-6-(phenylsulfanyl)-perhydropyrrolo[1,2-c]oxazol-5-one Not reported Sulfanyl, ketone Structural analog with X-ray validation
Methyl (3R)-3-phenyl-5-(p-methoxyphenyl)-1H,3H-pyrrolo[1,2-c]thiazole-6-carboxylate Not reported Thiazole, p-methoxyphenyl Enhanced solubility

Biological Activity

(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate is a compound of interest due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, drawing from various sources to provide a comprehensive overview.

The compound has the following chemical structure:

  • Molecular Formula : C13H13N2O3
  • CAS Number : 1264298-11-4

This compound features a hexahydropyrrolo structure with a phenyl group and a carboxylate moiety, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The reaction pathways often include cyclization and functional group transformations that yield the final product with high purity.

Antimicrobial Activity

Research indicates that derivatives of hexahydropyrrolo compounds exhibit significant antimicrobial properties. A study found that similar compounds demonstrated promising antibacterial and antifungal activities. For instance, compounds synthesized from related structures showed effectiveness against various strains of bacteria and fungi, suggesting that this compound could share these properties .

Antioxidant Activity

Antioxidant activity is another area where this compound may exhibit efficacy. The presence of phenolic structures in similar compounds has been linked to the scavenging of free radicals. Preliminary assessments suggest that this compound could possess antioxidant properties due to its structural similarities to known antioxidant agents .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated several derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds with similar frameworks showed Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 µg/mL.
    • The specific activity of this compound remains to be fully characterized but is anticipated to be in this range based on structural activity relationships.
  • Case Study on Antioxidant Assessment :
    • A comparative analysis was conducted on various oxazoles and their ability to inhibit lipid peroxidation in vitro. Compounds structurally related to this compound exhibited IC50 values indicating moderate antioxidant capacity.

Comparative Biological Activity Table

Compound NameAntibacterial Activity (MIC µg/mL)Antioxidant Activity (IC50 µM)
Compound A1650
Compound B3270
This compoundTBDTBD

Q & A

Q. Methodological Focus

  • X-ray crystallography : SHELXL (via SHELX suite) remains the gold standard for unambiguous stereochemical assignment. For example, C—H⋯O and weak C—H⋯S interactions in crystal packing stabilize the lattice, enabling high-quality data (Rint=0.030R_{\text{int}} = 0.030) .
  • NMR spectroscopy : 19F^{19}\text{F} NMR is critical for fluorinated analogs, while 1H^{1}\text{H}-13C^{13}\text{C} HSQC/HMBC clarifies connectivity in complex mixtures .
  • Mass spectrometry : HRMS (ESI-TOF) with sub-ppm error margins confirms molecular formulas, especially for labile intermediates .

How do conflicting crystallographic and spectroscopic data for related compounds inform refinement protocols?

Data Contradiction Analysis
Discrepancies often arise from:

  • Dynamic disorder in crystals : For example, flexible side chains may adopt multiple conformations, requiring TLS (translation-libration-screw) refinement in SHELXL to model anisotropic displacement parameters .
  • Solvent effects in NMR : Polar solvents (e.g., DMSO-d6d_6) can shift proton signals or obscure coupling constants. Cross-validation with IR (carbonyl stretches ~1700 cm1^{-1}) and melting point analysis resolves ambiguities .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic Safety Consideration

  • GHS classification : Based on analogs, it may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use fume hoods, nitrile gloves, and PPE .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent hydrolysis of the ester group .

How can computational methods complement experimental data in predicting reactivity or stability?

Q. Advanced Method Integration

  • DFT calculations : Optimize ground-state geometries (e.g., B3LYP/6-31G*) to predict regioselectivity in nucleophilic attacks on the oxazole ring .
  • MD simulations : Simulate solvation effects on hydrolysis rates of the methyl ester, correlating with experimental HPLC stability assays (e.g., 90% degradation in pH 7.4 buffer over 48 hours) .

What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

Q. Process Chemistry Focus

  • Catalyst poisoning : Trace moisture or oxygen degrades lithium enolates. Use rigorously dried solvents and Schlenk-line techniques .
  • Chromatography alternatives : Switch from preparative HPLC to crystallization-driven resolution (e.g., using chiral auxiliaries) for cost-effective scale-up .

How does the compound’s logP and solubility profile impact formulation for biological testing?

Q. Preclinical Development Consideration

  • logP estimation : Computational tools (e.g., SwissADME) predict a logP ~2.1, indicating moderate lipophilicity.
  • Solubility enhancement : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes improve aqueous solubility for in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.